4-(Trifluoromethoxy)benzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzyl bromide involves key reactions starting from precursors like bromobenzene derivatives. A notable method includes the reaction of 1-bromo-4-(trifluoromethoxy)benzene under specific conditions to generate intermediates, which can undergo further chemical transformations to yield the target compound. These synthesis routes highlight the versatility and reactivity of the trifluoromethoxy and bromide functional groups in organic synthesis (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
Vibrational spectroscopy and computational analysis shed light on the molecular structure of 4-(trifluoromethyl)benzylbromide. Studies utilizing FT-IR, FT-Raman, and density functional theory (DFT) have provided detailed insights into the vibrational characteristics, optimized geometry, and electronic properties of the molecule. These analyses reveal the presence of functional groups and their impact on the molecule's stability and reactivity (Karnan et al., 2013).
Chemical Reactions and Properties
4-(Trifluoromethoxy)benzyl bromide undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. The compound's ability to participate in reactions such as bromination, nucleophilic substitution, and coupling reactions demonstrates its versatility. For instance, its reaction with lithium diisopropylamide (LDA) and subsequent transformations underline the synthetic potential of the trifluoromethoxy group in generating complex molecules (Schlosser & Castagnetti, 2001).
Scientific Research Applications
Generation of Arynes and Their Applications :
- Treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) at low temperatures generates phenyllithium intermediates. These intermediates can be further reacted to produce various compounds, including 1- and 2-(trifluoromethoxy)naphthalenes. This process demonstrates the application of trifluoromethoxy benzyl bromides in generating arynes for organic synthesis (Schlosser & Castagnetti, 2001).
Trifluoromethoxylation of Aliphatic Substrates :
- The trifluoromethoxide anion, generated under specific conditions, can substitute activated bromides, including benzyl bromide, to form aliphatic trifluoromethyl ethers. This indicates the use of trifluoromethoxy benzyl bromides in introducing trifluoromethoxy groups into aliphatic compounds (Marrec et al., 2010).
Electrochemical Studies and Grafting :
- Benzyl bromides, including 4-nitrobenzyl bromide, can undergo electrochemical reductions at solid electrodes. This process is used for generating free radicals which can couple or add onto cathodic materials, showcasing another application in organic synthesis and materials science (Jouikov & Simonet, 2010).
Preparation of Polymers with Controlled Molecular Architecture :
- In the synthesis of dendritic macromolecules, 4-(trifluoromethoxy)benzyl bromide can be used as an intermediate for coupling with polyfunctional cores. This highlights its role in the field of polymer chemistry (Hawker & Fréchet, 1990).
Carbene-Catalyzed Reductive Coupling :
- The generation of benzyl radicals from benzyl bromides, including nitrobenzyl bromides, via N-heterocyclic carbene (NHC) catalysis under reductive conditions, is another application. This showcases its use in radical reactions and organic synthesis (Li et al., 2016).
Study of Electron-Withdrawing Substituent Effects :
- Research on the electron-withdrawing effects of the trifluoromethoxy group compared to other groups, like methoxy and trifluoromethyl, has used 4-(trifluoromethoxy)benzyl bromide as a case study. This is significant in understanding the chemical properties and reactivity of such compounds (Castagnetti & Schlosser, 2002).
Chemoselective Trifluoromethylation :
- The compound has been used in copper-mediated chemoselective trifluoromethylation at the benzylic position, showing its utility in introducing trifluoromethyl groups into benzyl bromides. This method is useful for creating structural diversity in medicinal chemistry (Kawai et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPUJCKXLOHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198855 | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl bromide | |
CAS RN |
50824-05-0 | |
Record name | 4-Trifluoromethoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50824-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.